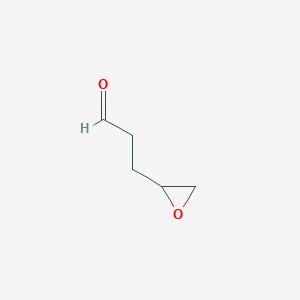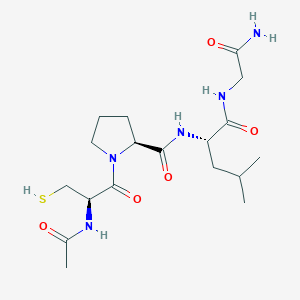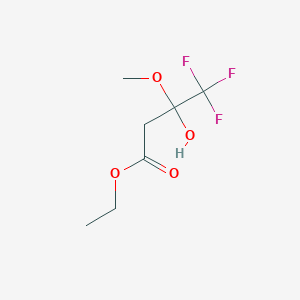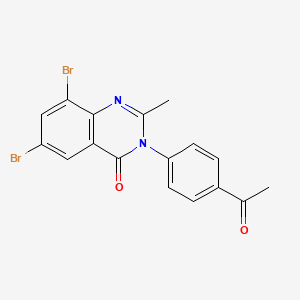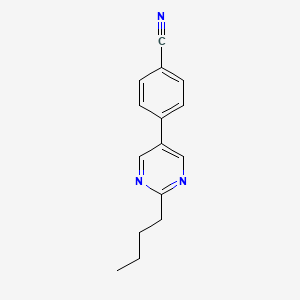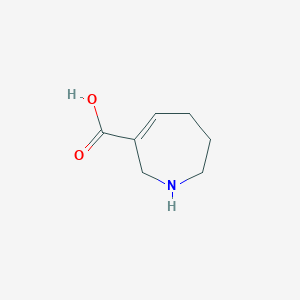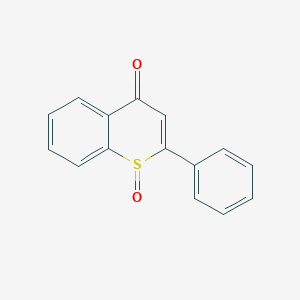
2-Phenyl-1-benzothiopyran-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-benzothiopyran-1,4-dione is an organic compound with the molecular formula C15H10OS It belongs to the class of benzothiopyrans, which are characterized by a benzene ring fused to a thiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenyl-1-benzothiopyran-1,4-dione can be synthesized through several methods. One common approach involves the condensation of thiophenols with ethyl benzoylacetates in the presence of polyphosphoric acid at 90°C . Another method includes the reaction of 2-phenyl-4H-1-benzothiopyran-4-ones with chloromethyl methyl ether and fuming sulfuric acid, which primarily yields 3-chloromethyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1-benzothiopyran-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like chloromethyl methyl ether and fuming sulfuric acid are used for chloromethylation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Chloromethylated compounds.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-benzothiopyran-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown antimicrobial activity against various pathogens.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-benzothiopyran-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one: This compound is structurally similar but lacks the sulfur atom present in 2-Phenyl-1-benzothiopyran-1,4-dione.
2-Phenyl-4H-1-benzothiopyran-4-one: This compound is closely related and can be synthesized through similar methods.
Uniqueness
This compound is unique due to the presence of both a benzene ring and a thiopyran ring, which imparts distinct chemical properties and reactivity. Its sulfur-containing structure also contributes to its potential biological activity and applications in various fields.
Eigenschaften
CAS-Nummer |
65373-82-2 |
|---|---|
Molekularformel |
C15H10O2S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
1-oxo-2-phenylthiochromen-4-one |
InChI |
InChI=1S/C15H10O2S/c16-13-10-15(11-6-2-1-3-7-11)18(17)14-9-5-4-8-12(13)14/h1-10H |
InChI-Schlüssel |
QGMPXYBAXDVOTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3S2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


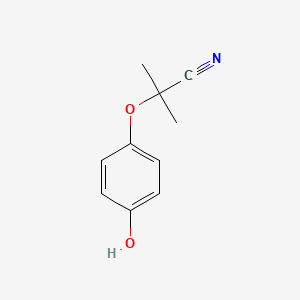
![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)



